1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . The pyrazole ring can be introduced through a condensation reaction involving hydrazine derivatives and β-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further applications.
Wissenschaftliche Forschungsanwendungen
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Medicine: Its unique structure allows for the exploration of new therapeutic agents, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit strong biological activities by interacting with enzymes or receptors involved in critical cellular processes . The pyrazole ring can enhance these interactions by providing additional binding sites or modifying the compound’s overall conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dihydro-2-benzofuran-5-yl)methanol: This compound shares the benzofuran core but differs in its functional groups, leading to different chemical and biological properties.
5-({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)SULFANYL]PHENYL}SULFANYL)-2-BENZOFURAN-1,3-DIONE: Another benzofuran derivative with distinct substituents that influence its reactivity and applications.
Uniqueness
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of the benzofuran and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C13H12N2O3 |
---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-4-12(13(16)17)14-15(8)11-3-2-9-6-18-7-10(9)5-11/h2-5H,6-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
PLWICLBNZVEALY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC3=C(COC3)C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.